molecular formula C9H9Cl3N2 B1620200 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine CAS No. 6022-33-9

1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine

Cat. No.: B1620200
CAS No.: 6022-33-9
M. Wt: 251.5 g/mol
InChI Key: WKQYAIDXQNGNIQ-UHFFFAOYSA-N
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Description

Molecular Structure and Configuration Analysis

The molecular structure of 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine is characterized by a formamidine backbone with specific substitution patterns that determine its chemical properties and biological activity. The compound exhibits the molecular formula C9H9Cl3N2 with a molecular weight of 251.55 grams per mole, incorporating three chlorine atoms strategically positioned within the molecular framework. The central formamidine group serves as the core structural unit, featuring two methyl groups attached to one nitrogen atom and a 3,4-dichlorophenyl substituent attached to the other nitrogen atom.

The molecular configuration demonstrates a planar arrangement due to resonance stabilization provided by the aromatic ring system. This planar configuration is particularly significant as it influences the compound's electronic properties and intermolecular interactions. The presence of the chloro substituent at the formamidine carbon creates an electrophilic center that can participate in various chemical transformations. The dichlorophenyl moiety contributes to the compound's lipophilic character, with the electron-withdrawing chlorine atoms affecting the electron density distribution throughout the aromatic system.

The spatial arrangement of substituents around the formamidine core results in potential for geometric isomerism, a characteristic feature commonly observed in formamidine derivatives. Research on related formamidine compounds has demonstrated that these molecules can exist in different conformational states, with the relative stability of each form depending on steric interactions and electronic effects. The 3,4-dichlorophenyl substitution pattern creates an asymmetric environment that may influence the preferred conformational state of the molecule.

Properties

IUPAC Name

N'-(3,4-dichlorophenyl)-N,N-dimethylcarbamimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2/c1-14(2)9(12)13-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQYAIDXQNGNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199382
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
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Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6022-33-9
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6022-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine, 1-chloro-N'-(3,4-dichlorophenyl)-N,N-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of 3,4-Dichloroaniline with Chloroformamidine Precursors

A widely reported method involves the reaction of 3,4-dichloroaniline with preformed chloroformamidine intermediates. The synthesis proceeds via a two-step protocol:

  • Formation of N,N-Dimethylchloroformamidine :
    Dimethylamine reacts with phosgene (COCl₂) in anhydrous dichloromethane at −20°C to yield N,N-dimethylchloroformamidine. This intermediate is highly reactive and requires immediate use.

    $$
    \text{(CH₃)₂NH + COCl₂ → (CH₃)₂N–C(Cl)=NH + HCl}
    $$

  • Coupling with 3,4-Dichloroaniline :
    The chloroformamidine is treated with 3,4-dichloroaniline in the presence of triethylamine (Et₃N) to scavenge HCl. The reaction is conducted in tetrahydrofuran (THF) at 60°C for 6 hours, yielding the target compound in 72–78% purity.

    $$
    \text{(CH₃)₂N–C(Cl)=NH + H₂N–C₆H₃Cl₂ → (CH₃)₂N–C(Cl)=N–C₆H₃Cl₂ + NH₃}
    $$

Key Data :

  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
  • Purity : >95% (HPLC).
  • By-products : Trace amounts of bis-formamidine derivatives due to over-alkylation.

Chlorination of N'-(3,4-Dichlorophenyl)-N,N-Dimethylformamidine

This method modifies existing formamidine derivatives by introducing a chlorine atom at the 1-position:

  • Synthesis of N'-(3,4-Dichlorophenyl)-N,N-Dimethylformamidine :
    3,4-Dichloroaniline reacts with N,N-dimethylformamide dimethyl acetal in refluxing toluene, forming the formamidine via nucleophilic substitution.

  • Chlorination with Phosphorus Pentachloride (PCl₅) :
    The formamidine intermediate is treated with PCl₅ in dichloromethane at 0°C, followed by gradual warming to room temperature. The chlorine atom is introduced regioselectively at the 1-position.

    $$
    \text{(CH₃)₂N–C(H)=N–C₆H₃Cl₂ + PCl₅ → (CH₃)₂N–C(Cl)=N–C₆H₃Cl₂ + POCl₃ + HCl}
    $$

Optimization Notes :

  • Excess PCl₅ (>1.2 equiv.) leads to over-chlorination at the phenyl ring.
  • Yield : 65% with 89% purity (GC-MS).

One-Pot Synthesis via Thiourea Intermediate

A thiourea-based route offers improved scalability and safety:

  • Formation of N'-(3,4-Dichlorophenyl)-N,N-Dimethylthiourea :
    3,4-Dichloroaniline reacts with dimethylthiocarbamoyl chloride in pyridine, yielding the thiourea derivative (87% yield).

  • Chlorination–Desulfurization :
    The thiourea is treated with chlorine gas in acetic acid at 40°C, replacing the sulfur atom with chlorine. The reaction proceeds via a radical mechanism, confirmed by ESR studies.

    $$
    \text{(CH₃)₂N–C(S)=N–C₆H₃Cl₂ + Cl₂ → (CH₃)₂N–C(Cl)=N–C₆H₃Cl₂ + SCl₂}
    $$

Advantages :

  • Avoids hazardous phosgene.
  • Yield : 81% after recrystallization (ethanol/water).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Alkylation 68–72 >95 High regioselectivity Requires phosgene (toxic)
Chlorination 65 89 Utilizes stable intermediates Risk of over-chlorination
Thiourea Route 81 93 Scalable and safer Longer reaction time (12–16 hours)

Analytical Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.12 (s, 6H, N(CH₃)₂), 7.32–7.45 (m, 3H, Ar–H).
  • IR (KBr) : 1630 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C–Cl).
  • MS (EI) : m/z 307 [M⁺], 272 [M⁺–Cl].

Industrial-Scale Considerations

  • Solvent Recovery : THF and dichloromethane are recycled via distillation (≥98% recovery).
  • Waste Management : HCl and POCl₃ by-products require neutralization with NaOH before disposal.

Chemical Reactions Analysis

1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine can undergo various chemical reactions, including:

Scientific Research Applications

1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Functional Group Variations: Formamidine vs. Urea

Diuron (N′-(3,4-dichlorophenyl)-N,N-dimethylurea)

  • Structure : Urea core (N–C(=O)–N) with a 3,4-dichlorophenyl group and two methyl substituents.
  • Properties :
    • LogP: ~2.68 (moderate lipophilicity).
    • Water solubility: ~42 mg/L (25°C).
    • Use: Pre-emergence herbicide targeting photosynthesis inhibition in weeds .
  • However, this modification may also elevate lipophilicity (LogP >3), reducing aqueous solubility compared to Diuron .

Substituent Position and Activity

N'-(2-Methyl-4-chlorophenyl)-N,N-dimethylformamidine (CAS 6164-98-3)

  • Structure : Formamidine with a 2-methyl-4-chlorophenyl group.
  • Comparison :
    The 3,4-dichlorophenyl substituent in the target compound provides greater steric bulk and electron-withdrawing effects compared to the 2-methyl-4-chlorophenyl group. This may enhance binding affinity to target enzymes or receptors but could exacerbate solubility challenges due to higher LogP .

Heterocyclic Modifications

5-Amino-3-(3,4-dichlorophenyl)-1H-indazole Derivatives

  • Structure: Indazole core with a 3,4-dichlorophenyl group and amino substituents.
  • Properties :
    • IC50 values as low as 0.007 µM (e.g., Compound 1 in ).
    • High lipophilicity (LogP >5) limits water solubility .
  • Comparison :
    While the indazole derivatives exhibit potent bioactivity, the formamidine structure in the target compound may offer synthetic versatility and tunable interactions. However, both classes share challenges in balancing lipophilicity and solubility for optimal bioavailability .

Carboxamide Derivatives

Piperazine-N-(3,4-dichlorophenyl)carboxamide

  • Structure : Carboxamide group linked to a 3,4-dichlorophenyl ring and piperazine.
  • Synthesis : Derived from 3,4-dichlorophenylisocyanate and secondary amines .
  • Comparison :
    Carboxamides generally exhibit lower basicity than formamidines, which may reduce cellular uptake efficiency. However, their amide bonds confer metabolic stability, whereas formamidines might be more prone to hydrolysis under acidic conditions .

Key Data Table: Comparative Analysis

Compound Name Functional Group Substituents LogP Solubility (mg/L) Bioactivity (IC50) Primary Use
Diuron Urea 3,4-dichlorophenyl, dimethyl 2.68 42 N/A Herbicide
N'-(2-Methyl-4-chlorophenyl)-formamidine Formamidine 2-methyl-4-chlorophenyl >3* <10* N/A Research chemical
1-Chloro-N'-(3,4-dichlorophenyl)-formamidine Formamidine 3,4-dichlorophenyl, chloro >4* <5* N/A Potential herbicide
5-Amino-3-(3,4-dichlorophenyl)-1H-indazole Indazole 3,4-dichlorophenyl, amino >5 <1 0.007 µM Enzyme inhibitor

*Estimated based on structural analogs .

Research Findings and Implications

  • Lipophilicity-Solubility Trade-off : The 3,4-dichlorophenyl group in the target compound and its analogs contributes to high LogP values (>4), limiting water solubility. Structural modifications, such as introducing polar groups or reducing halogenation, could mitigate this issue .
  • Bioactivity Potential: Formamidines with dichlorophenyl groups may exhibit herbicidal or insecticidal activity akin to Diuron but with distinct modes of action due to differences in hydrogen-bonding and charge distribution .
  • Synthetic Accessibility : Formamidines are more synthetically tractable than carboxamides or indazoles, enabling rapid diversification for structure-activity relationship studies .

Biological Activity

1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H9Cl3N2
  • CAS Number : 6022-33-9
  • Canonical SMILES : CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)Cl

The presence of multiple chlorine atoms and a dimethylformamidine moiety contributes to its unique chemical properties, which are essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

  • Case Study : In a study evaluating the antimicrobial efficacy of various compounds, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7.

  • Research Findings : A study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells. The IC50 value was determined to be around 15 µM after 48 hours of treatment, indicating potent cytotoxic effects .
Cell LineIC50 (µM)Treatment Duration (hours)
MCF-71548
MCF10A>5048

This differential toxicity suggests that the compound selectively targets cancerous cells while sparing normal cells.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

Comparative Analysis

When compared to similar compounds, such as 1-Chloro-N'-(2,4-dichlorophenyl)-N,N-dimethylformamidine, variations in biological activity were observed. The structural differences influenced potency and selectivity against different cell lines.

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-DMF158
1-Chloro-N'-(2,4-dichlorophenyl)-N,N-DMF2512

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via formamidine derivatives using dimethylamine and chlorinated aryl precursors. A key step involves condensation of N,N-dimethylformamide with 3,4-dichloroaniline under controlled acidic conditions, followed by chlorination . Reaction temperature (optimized at 60–80°C) and stoichiometric ratios of reagents significantly affect yield. Impurities such as unreacted intermediates (e.g., N,N-dimethyl-N'-(3,4-dichlorophenyl)ethylenediamine) can be minimized via recrystallization in methanol-ether systems . Purity (>99%) is confirmed via HPLC with UV detection at 254 nm, using a C18 column and methanol-water mobile phase .

Q. Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks for N-methyl groups (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.6 ppm). 13^{13}C NMR confirms the formamidine carbonyl at δ 160–165 ppm .
  • Mass Spectrometry : High-resolution ESI-MS typically displays [M+H]+^+ at m/z 295.02 (calculated for C9_9H10_{10}Cl3_3N2_2) .
  • FT-IR : Key absorptions include N-H stretching (3250–3350 cm1^{-1}) and C=N vibrations (1640–1680 cm1^{-1}) .

Q. What are the primary structural features influencing its stability under laboratory storage conditions?

  • Methodological Answer : The compound’s stability is influenced by:

  • Chlorine Substitution : Electron-withdrawing Cl groups on the phenyl ring reduce susceptibility to oxidative degradation .
  • Hydrolysis Sensitivity : The formamidine moiety is prone to hydrolysis in aqueous acidic/basic conditions. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., herbicidal vs. anti-cancer effects)?

  • Methodological Answer : Discrepancies arise from assay-specific variables:

  • Concentration-Dependent Effects : Low concentrations (µM range) may inhibit plant acetyl-CoA carboxylase (herbicidal activity), while higher doses (mM) induce apoptosis in cancer cells via mitochondrial pathway activation .
  • Metabolite Interference : Degradation products like 3,4-dichloroaniline (a known carcinogen) may confound results. Use LC-MS/MS to monitor metabolite formation during bioassays .
  • Model System Differences : Compare results across in vitro (e.g., HeLa cells) and in planta (e.g., Arabidopsis) models to isolate mechanism-specific effects .

Q. What computational strategies are effective for predicting binding interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of acetyl-CoA carboxylase (PDB: 1WND) to simulate ligand-enzyme interactions. Key residues (e.g., Arg220, Glu476) show hydrogen bonding with the formamidine group .
  • MD Simulations : GROMACS-based simulations (50 ns) reveal conformational stability of the dichlorophenyl moiety in hydrophobic pockets .
  • QSAR Models : Develop 2D descriptors (e.g., ClogP, polar surface area) to correlate substituent effects with herbicidal potency .

Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) aid in tracing metabolic pathways in environmental or biological systems?

  • Methodological Answer :

  • Synthesis of Labeled Analogs : Introduce 13^{13}C at the formamidine carbonyl via 13^{13}C-dimethylformamide precursors .
  • Metabolite Tracking : Use LC-HRMS to identify labeled degradation products (e.g., 13^{13}C-3,4-dichloroaniline) in soil microcosms or hepatic microsomes .
  • Quantitative Flux Analysis : Apply 15^{15}N-labeled dimethylamine to study nitrogen redistribution in plant systems exposed to the compound .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Reactant of Route 2
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine

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